molecular formula C17H20N4O3S2 B12249798 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine

Cat. No.: B12249798
M. Wt: 392.5 g/mol
InChI Key: BHHOJRLIIJFQLK-UHFFFAOYSA-N
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Description

“4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine” is a complex organic compound that features multiple functional groups, including an imidazo[1,2-b]pyridazine moiety, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine” typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the imidazo[1,2-b]pyridazine core through cyclization reactions.
  • Introduction of the thiophene ring via cross-coupling reactions.
  • Attachment of the piperidine ring through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions could target the imidazo[1,2-b]pyridazine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Biochemical Research: Useful as a probe or tool compound in biochemical assays.

Industry

    Chemical Manufacturing:

    Pharmaceuticals: Use in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of “4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine” would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine Derivatives: Compounds with similar core structures but different substituents.

    Thiophene-Containing Compounds: Molecules featuring thiophene rings with various functional groups.

    Piperidine Derivatives: Compounds with piperidine rings and different substituents.

Uniqueness

“4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine” is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H20N4O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

6-[[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C17H20N4O3S2/c1-13-2-5-17(25-13)26(22,23)20-9-6-14(7-10-20)12-24-16-4-3-15-18-8-11-21(15)19-16/h2-5,8,11,14H,6-7,9-10,12H2,1H3

InChI Key

BHHOJRLIIJFQLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3

Origin of Product

United States

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